molecular formula C7H15N B3283278 1-Ethyl-2-methylpyrrolidine CAS No. 765-79-7

1-Ethyl-2-methylpyrrolidine

Cat. No. B3283278
CAS RN: 765-79-7
M. Wt: 113.2 g/mol
InChI Key: JKNXMPSMAZUQMJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound is determined by its chemical formula and the arrangement of its atoms. The molecular structure of “1-Ethyl-2-pyrrolidinone”, a compound that might be confused with “1-Ethyl-2-methylpyrrolidine”, is available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure and can include properties such as molecular weight, solubility, and reactivity. Unfortunately, the specific physical and chemical properties of “1-Ethyl-2-methylpyrrolidine” are not detailed in the available sources .

Scientific Research Applications

  • Synthesis and Antimicrobial Activity : 1-Ethyl-2-methylpyrrolidine derivatives have been synthesized and studied for their antimicrobial properties. For instance, novel succinimide derivatives, including 1-aryl-3-ethyl-3-methylpyrrolidine-2,5-diones, have shown promising in vitro antifungal activities against several test fungi. These compounds, particularly 1-(4-Bromophenyl)-3-ethyl-3-methylpyrrolidine-2,5-dione, exhibit significant inhibitory activities against a broad spectrum of fungus, suggesting their potential as novel fungicides (Cvetković et al., 2019).

  • Role in Antibacterial Agents Synthesis : Derivatives of 1-Ethyl-2-methylpyrrolidine have been used in the synthesis of quinolone antibacterial agents. Two practical syntheses of (2S, 4S)-4-tert-butoxycarbonylamino-2-methylpyrrolidine, an important intermediate in this process, have been developed. These syntheses involve diastereo and enantioselective reactions starting from ethyl crotonate and L-alanine (Li et al., 1995).

  • Application in Corrosion Inhibition : Novel cationic surfactants based on 1-Ethyl-2-methylpyrrolidine derivatives, such as 1-dodecyl-2-(phenethylimino)-1-methylpyrrolidin-1-ium bromide, have been evaluated as corrosion inhibitors for carbon steel pipelines in oil and gas well applications. These surfactants have demonstrated a good ability to act as corrosion inhibitors, with the efficiency increasing with the concentration, exposure time, and temperature (Hegazy et al., 2016).

  • Pharmacological Profiles : 1-Ethyl-2-methylpyrrolidine derivatives have been examined for their pharmacological profiles. For example, studies on (2R,4R)-4-hydroxy-2-[2-[2-[2-(3-methoxy)phenyl]ethyl]phenoxy]ethyl-1-methylpyrrolidine hydrochloride (R-96544) have revealed its potent, competitive, and 5-HT(2A)-selective activity. This compound is the active form of a novel 5-HT(2A) receptor antagonist and has shown efficacy in inhibiting platelet aggregation (Ogawa et al., 2002).

  • In Vitro Anticancer Activity : A novel triphenyltin(IV) compound with 1-(4-carboxyphenyl)-3-ethyl-3-methylpyrrolidine-2,5-dione has been synthesized and evaluated for its in vitro anticancer activity against various human tumor cell lines. This compound exhibited very high antiproliferative activity, particularly against human adenocarcinoma (HeLa) cells, suggesting its potential as an effective anticancer agent (Pantelić et al., 2019).

properties

IUPAC Name

1-ethyl-2-methylpyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-3-8-6-4-5-7(8)2/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKNXMPSMAZUQMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00902510
Record name NoName_3019
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00902510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-2-methylpyrrolidine

CAS RN

765-79-7
Record name 1-Ethyl-2-methylpyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=765-79-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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